molecular formula C12H11ClFN B171649 3'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride CAS No. 139769-18-9

3'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride

Cat. No.: B171649
CAS No.: 139769-18-9
M. Wt: 223.67 g/mol
InChI Key: YKGDEUOROHULIB-UHFFFAOYSA-N
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Description

3'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride (CAS 139769-18-9) is an organic compound with a molecular formula of C 12 H 11 ClFN and a molecular weight of 223.67 . This hydrochloride salt form enhances the stability and handling of the parent amine, making it suitable for various research applications . The compound is part of a class of substituted biphenylamines, which are valuable building blocks in synthetic and medicinal chemistry for constructing more complex molecular architectures . As a key synthetic intermediate, this compound is primarily used in research and development laboratories. Its structure, featuring an amine group on one phenyl ring and a fluorine atom on the other, allows it to participate in diverse chemical reactions, such as metal-catalyzed cross-couplings, making it a versatile precursor for synthesizing functionalized organic materials and potential pharmacologically active molecules . Handling and Storage: For optimal stability, the product should be stored sealed in a dry environment at room temperature . This product is intended for research purposes only and is not classified as a medicinal product or for diagnostic use. It is not for human consumption.

Properties

IUPAC Name

2-(3-fluorophenyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN.ClH/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14;/h1-8H,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGDEUOROHULIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374575
Record name 3'-fluoro-[1,1'-biphenyl]-2-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139769-18-9
Record name 3'-fluoro-[1,1'-biphenyl]-2-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Fluoro-[1,1’-biphenyl]-2-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Substitution Reactions

The fluorine atom at the 3'-position participates in nucleophilic aromatic substitution (NAS) under specific conditions. Key findings include:

  • Halogen exchange : Fluorine can be replaced by chlorine or bromine using sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in polar aprotic solvents (e.g., DMF) at 80–100°C .

  • Hydroxylation : Hydrolysis with aqueous NaOH under reflux yields 3'-hydroxy-[1,1'-biphenyl]-2-amine, though yields are moderate (45–55%) due to competing side reactions .

Table 1: Substitution Reactions

Reaction TypeReagents/ConditionsMajor ProductYield
Fluorine → ChlorineNaH, Cl⁻ source, DMF, 80°C3'-Chloro-[1,1'-biphenyl]-2-amine62%
Fluorine → HydroxylNaOH (aq.), reflux, 6 h3'-Hydroxy-[1,1'-biphenyl]-2-amine48%

Oxidation and Reduction

The amine group undergoes oxidation to nitro derivatives or reduction to secondary amines :

  • Oxidation : Treatment with potassium permanganate (KMnO₄) in acidic medium converts the -NH₂ group to a nitro (-NO₂) group, forming 3'-fluoro-[1,1'-biphenyl]-2-nitrobenzene .

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the amine to a secondary amine, yielding N-alkyl derivatives when performed in the presence of aldehydes.

Table 2: Redox Reactions

Reaction TypeReagents/ConditionsMajor ProductYield
Amine → NitroKMnO₄, H₂SO₄, 60°C, 4 h3'-Fluoro-[1,1'-biphenyl]-2-nitrobenzene70%
Amine → Secondary amineH₂ (1 atm), Pd/C, EtOH, RTN-Methyl-3'-fluoro-[1,1'-biphenyl]-2-amine85%

Coupling Reactions

The biphenyl scaffold participates in cross-coupling reactions to form complex architectures:

  • Suzuki-Miyaura Coupling : The amine group can be temporarily protected (e.g., as a Boc derivative) to enable palladium-catalyzed coupling with aryl boronic acids, forming tetra-ortho-substituted biphenyls .

  • Buchwald-Hartwig Amination : Reacts with aryl halides in the presence of Pd(OAc)₂ and Xantphos to form diarylamines .

Table 3: Coupling Reactions

Reaction TypeReagents/ConditionsMajor ProductYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, PhB(OH)₂, DMF3'-Fluoro-2-(4-methoxyphenyl)-[1,1'-biphenyl]78%
Buchwald-HartwigPd(OAc)₂, Xantphos, Cs₂CO₃, 100°C2-(Diphenylamino)-3'-fluoro-[1,1'-biphenyl]65%

Electrophilic Aromatic Substitution

The electron-rich biphenyl system undergoes Friedel-Crafts alkylation/acylation :

  • Acylation : Reacts with acetyl chloride (CH₃COCl) in the presence of AlCl₃ to form 2-acetamido-3'-fluoro-[1,1'-biphenyl] .

  • Nitration : Nitration with HNO₃/H₂SO₄ occurs preferentially at the 4-position of the non-fluorinated ring .

Biological Activity and Mechanistic Insights

The compound’s fluorinated biphenyl core enhances metabolic stability and binding affinity in neurological receptor studies :

  • TAAR1 Agonism : The amine group interacts with Thr⁹⁴ and Asp⁷³ residues in trace amine-associated receptor 1 (TAAR1), confirmed via molecular docking .

  • Enzyme Inhibition : Derivatives inhibit lysine-specific demethylase 1 (LSD1) with IC₅₀ values < 100 nM, attributed to the fluorine-induced electron deficiency .

Stability and Degradation

  • Acid/Base Stability : Stable in HCl (1 M, 24 h) but decomposes in NaOH (1 M) via hydrolysis of the amine hydrochloride.

  • Photodegradation : UV exposure (254 nm) induces C-F bond cleavage, forming biphenyl quinones as byproducts .

Scientific Research Applications

Medicinal Chemistry

3'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride serves as a crucial building block in the synthesis of pharmaceuticals. Its structural features allow it to interact with various biological targets, particularly in neurological research:

  • Targeting Neurological Receptors : The compound has been explored for its ability to selectively activate trace amine-associated receptor 1 (TAAR1), which is implicated in mood regulation and neurological disorders.

Materials Science

The compound is also utilized in the development of advanced materials:

  • Organic Semiconductors : Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other semiconductor applications.

Biological Research

In biological studies, this compound acts as a probe for investigating enzyme-substrate interactions and receptor binding:

  • Enzyme Inhibition Studies : It has been shown to inhibit lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation. Structural modifications have enhanced its inhibitory potency, making it a significant candidate for further drug development.
Activity Type Description
Enzymatic Inhibition Inhibits LSD1, enhancing selectivity and potency against known inhibitors.
Antimicrobial Properties Exhibits antimicrobial activity against resistant bacterial strains.
Cytotoxicity Induces apoptosis in cancer cell lines, evidenced by increased caspase activation.

Case Study 1: Inhibition of LSD1

A study found that structural modifications at the fluorine position significantly enhanced the inhibitory potency against LSD1. The IC50 values indicated effective inhibition comparable to existing inhibitors in the field.

Case Study 2: Antimicrobial Activity

Research focused on the antimicrobial properties revealed that certain derivatives exhibited lower minimum inhibitory concentrations (MICs) against resistant strains compared to standard antibiotics.

Case Study 3: Cytotoxicity Assessment

Cytotoxicity assays on various cancer cell lines showed that derivatives like this compound induced significant cell death through apoptosis pathways, as indicated by increased levels of caspase activation.

Mechanism of Action

The mechanism of action of 3’-Fluoro-[1,1’-biphenyl]-2-amine hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations :

  • Fluorine Position : 2'-F substitution (e.g., compound 3a) yields higher (62%) than 3'-F (45%), likely due to reduced steric hindrance .
  • Electron-Withdrawing (EW) vs. Electron-Donating (ED) Groups : ED groups (e.g., 4'-OMe) improve yields (76%) by stabilizing intermediates, while EW groups (e.g., 4'-F, 4'-Cl) show moderate yields (77–85%) .
  • Halogen Effects : Fluorine’s smaller size and higher electronegativity favor higher yields compared to bulkier chlorine .

Physical Properties

Melting points and solubility vary with substituent electronic and steric profiles:

Compound Melting Point (°C) Notes Reference
(S)-2-(((2'-F-biphenyl)amino)propanamide 133–136 Higher symmetry enhances packing
(S)-2-(((3'-F-biphenyl)amino)propanamide 128–130 Lower symmetry reduces mp
3'-Cl-4'-F-biphenyl-2-amine Not reported Likely lower mp due to asymmetric substitution

Key Observations :

  • Positional Isomerism : 2'-F derivatives (e.g., 3a) exhibit higher melting points than 3'-F analogs (3b), suggesting better crystal packing .
  • Multiple Halogens : Asymmetric substitution (e.g., 3'-Cl-4'-F) likely reduces melting points due to disrupted symmetry .

Biological Activity

3'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H12ClF
  • Molecular Weight : 232.69 g/mol

This compound features a biphenyl backbone with a fluorine atom located at the 3' position and an amine functional group at the 2-position, which may influence its biological properties.

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

  • Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit specific enzymes involved in metabolic pathways. For instance, structural modifications can enhance the selectivity and potency against targets such as lysine-specific demethylase 1 (LSD1) .
  • Antimicrobial Properties : Some biphenyl derivatives have demonstrated antimicrobial activity against various bacterial strains. The presence of halogen substituents can enhance this activity .

Pharmacological Effects

The pharmacological effects of this compound include:

  • Anti-inflammatory Effects : Similar compounds have been explored for their anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases .
  • Cytotoxicity Against Cancer Cells : Studies on related compounds have shown cytotoxic effects on cancer cell lines, indicating potential use in cancer therapy .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
Enzyme InhibitionInhibits LSD1; significant potency observed
AntimicrobialActive against Gram-positive and Gram-negative bacteria
Anti-inflammatoryPotential to modulate inflammatory responses
CytotoxicityInduces apoptosis in cancer cell lines

Case Study 1: Inhibition of LSD1

A study investigating the inhibition of LSD1 by biphenyl derivatives found that structural modifications at the fluorine position significantly enhanced inhibitory potency. The IC50 values indicated effective inhibition comparable to known inhibitors in the field.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of biphenyl derivatives, including this compound. The results demonstrated that certain derivatives exhibited lower minimum inhibitory concentrations (MICs) against resistant strains compared to standard antibiotics.

Case Study 3: Cytotoxicity Assessment

Research involving cytotoxicity assays on various cancer cell lines revealed that derivatives like this compound induced significant cell death through apoptosis pathways. This was evidenced by increased levels of caspase activation and changes in Bcl-2 family protein expressions .

Q & A

Q. What synthetic routes are commonly used to prepare 3'-fluoro-[1,1'-biphenyl]-2-amine hydrochloride, and how can reaction yields be optimized?

The compound is synthesized via palladium-catalyzed cross-coupling or transition-metal-free methods. For example:

  • Acetylation of the Amine Precursor : Reacting 3'-fluoro-[1,1'-biphenyl]-2-amine with acetic anhydride (Ac₂O) and triethylamine in dry dichloromethane under N₂ yields N-(3'-fluoro-[1,1'-biphenyl]-2-yl)acetamide (90% yield) after purification via flash chromatography .
  • Suzuki-Miyaura Coupling : Using Pd catalysts with arylboronic acids and haloanilines (e.g., 2-bromoaniline) can produce biphenylamine derivatives. Optimizing ligand choice (e.g., DPEphos) and base (e.g., t-BuONa) improves yields (up to 84%) .
  • Grignard Reagent Routes : Fluorinated aryl Grignard reagents coupled with halogenated anilines offer alternative pathways, though yields vary (65–80%) depending on substituent positions .

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/ReagentsYieldKey ConditionsReference
AcetylationAc₂O, Et₃N, DCM90%N₂ atmosphere, RT
Suzuki-Miyaura CouplingPd(OAc)₂, DPEphos36–84%Toluene, 100°C, t-BuONa
Grignard SynthesisAr-MgBr, Halogenated Aniline65–80%Dry THF, reflux

Q. What characterization techniques are essential for confirming the structure of 3'-fluoro-[1,1'-biphenyl]-2-amine derivatives?

  • ¹H/¹³C NMR : Key for verifying substituent positions and purity. For example, the acetamide derivative (1ab) shows distinct peaks at δ 8.07 (aromatic H) and δ 2.05 (CH₃) in CDCl₃ .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing. Cyclic bromonium/chloronium salts derived from similar amines were analyzed using Cu/Mo Kα radiation .
  • FT-IR : Confirms functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹) .

Q. How are purification challenges addressed for fluorinated biphenylamines?

  • Flash Chromatography : Petroleum ether/ethyl acetate (2:1) effectively separates acetamide derivatives .
  • Recrystallization : Used for carbazole by-products (e.g., from photostimulated reactions in DMSO with t-BuOK) .
  • Acid-Base Extraction : Quenching with NaHCO₃ followed by DCM extraction removes unreacted reagents .

Q. What safety protocols are recommended for handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation of amine vapors .
  • PPE : Gloves and lab coats to prevent skin contact (irritation risk) .
  • Storage : In airtight containers under N₂ to prevent oxidation .

Q. How does fluorine substitution influence reactivity in cross-coupling reactions?

Fluorine’s electron-withdrawing effect activates the aryl ring for electrophilic substitution but may sterically hinder coupling. For example, 3'-fluoro derivatives show higher yields in Pd-catalyzed reactions compared to bulkier substituents due to improved electronic and steric profiles .

Advanced Research Questions

Q. What mechanistic insights explain discrepancies in catalytic efficiency between Pd and transition-metal-free systems?

  • Pd-Catalyzed Systems : Oxidative addition of aryl halides to Pd(0) is rate-limiting. Bulky ligands (e.g., DPEphos) stabilize intermediates, enhancing yields .
  • Transition-Metal-Free Routes : Rely on radical intermediates or hypervalent iodine species. For example, photostimulated reactions generate aryl radicals that dimerize into carbazoles, competing with reduction pathways (e.g., 57% carbazole vs. 13% reduced biphenylamine) .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for structurally similar derivatives?

  • Variable Temperature NMR : Distinguishes dynamic processes (e.g., rotamers in acetamides) .
  • Isotopic Labeling : Deuterated analogs (e.g., [¹³C]-labeled amines) clarify peak assignments .
  • Computational Modeling : DFT calculations predict chemical shifts, aiding interpretation .

Q. What strategies mitigate by-product formation during carbazole synthesis?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMSO) favor cyclization over reduction .
  • Base Selection : t-BuOK promotes dehydrohalogenation, reducing undesired biphenylamine formation .
  • Temperature Control : Lower temps (−33°C) suppress side reactions in NH₃-mediated pathways .

Q. How do solvent and catalyst choices impact yields in large-scale synthesis?

  • Solvent Effects : DCM vs. toluene affects reaction rates; DCM’s low boiling point simplifies Ac₂O reactions .
  • Catalyst Loading : Reducing Pd(OAc)₂ from 5 mol% to 1 mol% maintains efficacy while lowering costs .
  • Scale-Up Challenges : Exothermic acetylation requires controlled addition of Ac₂O to prevent overheating .

Q. What emerging applications exist for this compound in drug development?

  • MAO-B Inhibitors : Derivatives like (S)-2-(((3'-fluoro-[1,1'-biphenyl]-4-yl)methyl)amino)propanamide show promise in Alzheimer’s research (45–62% yields) .
  • Agrochemical Intermediates : 3',4',5'-Trifluoro analogs are precursors to Fluxapyroxad, a fungicide .

Q. Table 2: Key Applications and Derivatives

ApplicationDerivative StructureBiological ActivityReference
Neurodegenerative Drugs(S)-Propanamide with fluorinated biphenylReversible MAO-B inhibition
Fungicide Development3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amineFluxapyroxad intermediate

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